molecular formula C7H17Cl2N3O2 B2408354 3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;dihydrochloride CAS No. 2580197-28-8

3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;dihydrochloride

Cat. No.: B2408354
CAS No.: 2580197-28-8
M. Wt: 246.13
InChI Key: XNJDHQLGSLEEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.

Properties

IUPAC Name

3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.2ClH/c1-8-4-3-6(11)10-5-7(12)9-2;;/h8H,3-5H2,1-2H3,(H,9,12)(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJDHQLGSLEEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)NCC(=O)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide involves several steps. One common method includes the reaction of glycerin chlorohydrin with an aqueous solution of monomethylamine in the presence of an amination catalyst such as sodium hydroxide and sodium bicarbonate. The reaction proceeds in two temperature stages, followed by the removal of monomethylamine and water, filtration of the solid resultant, and distillation under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target molecules, thereby influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)ethanamine hydrochloride
  • 3-Methylamino-1,2-propanediol

Uniqueness

3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide stands out due to its specific structure, which imparts unique reactivity and properties. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity, making it a valuable tool in research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.